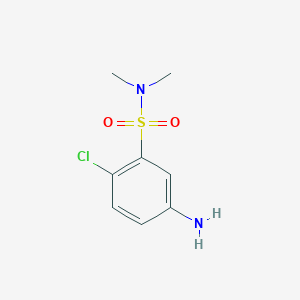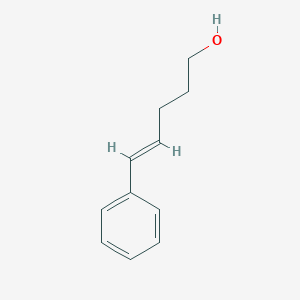
Tin, isotope of mass 117
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, isotope of mass 117, is a stable isotope of tin with an atomic number of 50. It is a metallic element that has a silvery-white appearance and is commonly used in various industrial applications. Tin has been known to humans for thousands of years and was used by ancient civilizations for making bronze, pewter, and other alloys.
Applications De Recherche Scientifique
Nuclear Structure Analysis
Tin has the largest number of stable isotopes, and research into its nuclear structure is significant. The spatial arrangement of protons in tin isotopes, including Sn-117, influences nuclear electromagnetism. High-precision measurements of electromagnetic moments and isomeric differences in charge radii provide insights into nuclear structures and require more accurate modeling for interpretation (Yordanov et al., 2020).
Isotopic Fractionation
Studying isotopic fractionation in tin, including Sn-117, through liquid-liquid extraction techniques offers insights into the nuclear field shift effect. This research helps understand isotopic variations, which is significant in geochemistry and nuclear physics (Moynier et al., 2009).
Nuclear Magnetic Resonance (NMR)
Tin isotopes, including Sn-117, are used in NMR spectroscopy. Their properties make them valuable for studying the structure and bonding in tin compounds, providing essential data for chemical and material sciences (Wrackmeyer, 1985).
Low-Temperature Thermometry
Sn-117 has been investigated for its potential in low-temperature NMR thermometry. Its nuclear spin-lattice relaxation times provide valuable data for understanding superconducting and other low-temperature phenomena (Ahola et al., 1980).
Geochemical Tracers
Sn-117 is considered a valuable geochemical tracer in understanding geological processes like magmatic differentiation and ore formation. Its isotopic composition helps trace the source and pathways of mineralizing fluids in geological formations (Zhou et al., 2022).
Nuclear Medicine
Sn-117m, a metastable state of Sn-117, has been studied for its application in nuclear medicine, particularly in bone scintigraphy and radionuclide therapy (Li Shou-jian, 2007).
Nuclear Reactions
The (p, t) reactions on odd tin isotopes, including Sn-117, help in understanding nuclear reactions and structure. These studies contribute to nuclear physics and have implications in nuclear engineering (Fleming et al., 1971).
Thermal Properties
Research into the thermal properties of odd tin isotopes, such as Sn-117, using theoretical models and experimental data, aids in understanding nuclear thermodynamics and statistical mechanics (Kadi & Benhamouda, 2016).
Propriétés
Numéro CAS |
13981-59-4 |
|---|---|
Nom du produit |
Tin, isotope of mass 117 |
Formule moléculaire |
Sn |
Poids moléculaire |
116.902954 g/mol |
Nom IUPAC |
tin-117 |
InChI |
InChI=1S/Sn/i1-2 |
Clé InChI |
ATJFFYVFTNAWJD-YPZZEJLDSA-N |
SMILES isomérique |
[117Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Synonymes |
117Sn isotope Sn-117 isotope Tin-117 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




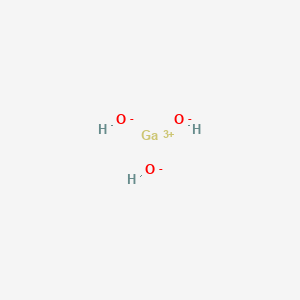

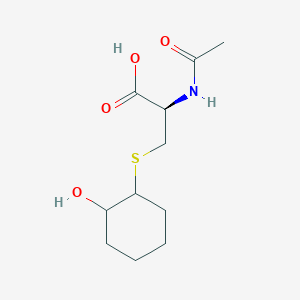
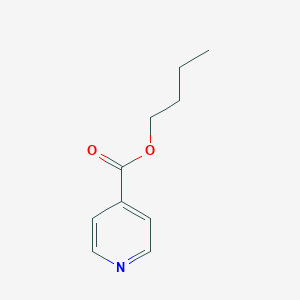



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)



